1-(4-Butoxy-3-methoxyphenyl)ethanol

Description

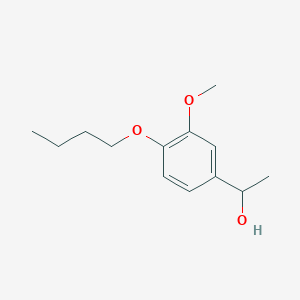

1-(4-Butoxy-3-methoxyphenyl)ethanol is a phenolic alcohol derivative characterized by a phenyl ring substituted with a methoxy group at the 3-position and a butoxy group at the 4-position, with an ethanol moiety attached to the benzylic carbon.

Properties

IUPAC Name |

1-(4-butoxy-3-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-4-5-8-16-12-7-6-11(10(2)14)9-13(12)15-3/h6-7,9-10,14H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSCQQTUFACRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butoxy-3-methoxyphenyl)ethanol typically involves the reaction of 4-butoxy-3-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxy-3-methoxyphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The butoxy and methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: 4-Butoxy-3-methoxybenzaldehyde or 4-Butoxy-3-methoxybenzoic acid.

Reduction: 1-(4-Butoxy-3-methoxyphenyl)ethane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Butoxy-3-methoxyphenyl)ethanol has been investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infectious diseases.

- Anticancer Properties : Research suggests that the compound could interact with specific cellular receptors, potentially inhibiting tumor growth or inducing apoptosis in cancer cells. This is supported by in vitro studies showing cytotoxic effects against various human cancer cell lines.

Biochemical Research

The compound serves as a valuable biochemical probe due to its ability to modulate receptor activity and enzyme functions. Its interactions can influence cell signaling pathways, making it useful in studies related to:

- Signal Transduction : Understanding how this compound affects cellular communication can provide insights into various physiological processes and disease mechanisms.

Material Science

Due to its unique chemical structure, this compound can be utilized in the synthesis of advanced materials. Its properties may allow for applications in:

- Polymer Chemistry : The compound can act as a building block for creating novel polymers with specific functionalities.

In Vitro Studies

Several laboratory studies have highlighted the biological effects of this compound:

- Cytotoxic Effects : In vitro assays demonstrated that the compound induces apoptosis and cell cycle arrest in various cancer cell lines, indicating its potential as an anticancer agent.

Animal Models

Research involving animal models has shown promising results:

- Tumor Reduction : Studies using xenograft models have reported significant reductions in tumor size when treated with this compound, supporting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-3-methoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the butoxy and methoxy groups can influence its binding affinity and specificity towards these targets. Additionally, the ethanol moiety may play a role in its solubility and transport within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Key Observations :

- Reactivity: The ethanol moiety allows for hydrogen bonding, unlike the ketone in 1-(4-Butoxy-3-methoxyphenyl)ethanone (), which may influence solubility and metabolic stability.

Pharmacological and Industrial Relevance

- Orexin Receptor Antagonists: Derivatives of this compound, such as N-Benzyl-2-{1-[(4-butoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (13), exhibit selective antagonism for orexin-1 receptors (IC₅₀ < 100 nM), critical for treating insomnia and addiction .

- Antimicrobial Activity: Hydroxy-substituted analogs (e.g., 1-(4-Hydroxy-3-methoxyphenyl)ethanol) demonstrate efficacy against bacterial and fungal strains, attributed to the polar phenolic group .

- Commercial Availability: 1-(4-Butoxy-3-methoxyphenyl)ethanone is marketed as a high-cost building block (€500/250 mg), reflecting its niche utility in specialized syntheses .

Critical Analysis of Structural and Functional Divergence

- Butoxy vs. Shorter Alkoxy Chains : The butoxy group’s extended carbon chain improves lipid solubility over ethoxy () or methoxy () analogs, aligning with its use in CNS-targeting compounds. However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization.

- Ethanol vs. Ketone: The alcohol group in this compound supports hydrogen-bonding interactions critical for receptor binding, unlike the ketone analog, which is more electrophilic and prone to metabolic oxidation .

Biological Activity

1-(4-Butoxy-3-methoxyphenyl)ethanol, a phenolic compound, has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes available research findings on the biological activity of this compound, presenting detailed data and case studies.

Chemical Structure and Properties

This compound is characterized by a butoxy group and a methoxy group attached to a phenol ring. Its molecular formula is C13H18O3, with a molecular weight of 222.28 g/mol. The compound's structure is critical for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various phenolic compounds found that this compound demonstrated notable activity against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.8 mg/mL |

| Bacillus subtilis | 0.6 mg/mL |

The results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro using various cancer cell lines. The compound was evaluated for its cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 12.5 |

The observed IC50 values indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

Antioxidant Activity

Antioxidant properties were assessed using several assays, including DPPH radical scavenging and ABTS assays. The results showed that this compound effectively scavenged free radicals.

| Assay | EC50 (mg/mL) |

|---|---|

| DPPH Radical Scavenging | 20.5 |

| ABTS Radical Scavenging | 18.7 |

These findings indicate that the compound possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

The precise mechanism of action of this compound remains under investigation. However, it is hypothesized that its biological effects may be mediated through the modulation of signaling pathways involved in apoptosis and cell proliferation. The compound may also interact with specific receptors or enzymes, influencing various biochemical processes.

Case Studies

Several case studies have highlighted the therapeutic potential of phenolic compounds similar to this compound:

- Cytotoxicity in Cancer Models : A study demonstrated that phenolic compounds with similar structures induced apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Screening : Another investigation reported that derivatives of phenolic compounds exhibited enhanced antimicrobial activity when modified at specific positions on the aromatic ring.

These case studies underscore the importance of structural modifications in enhancing biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.